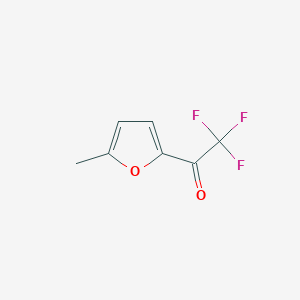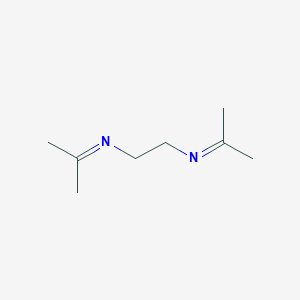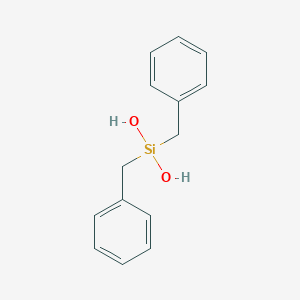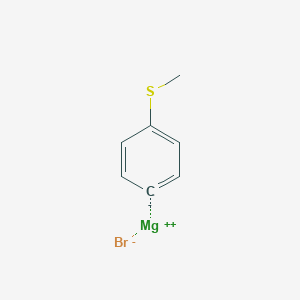
5-Methyl-1,10-phenanthroline ferrous perchlorate
Overview
Description
5-Methyl-1,10-phenanthroline ferrous perchlorate is a coordination compound formed by the complexation of 5-Methyl-1,10-phenanthroline with ferrous ions and perchlorate anions. This compound is known for its unique chemical properties and has been widely studied for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,10-phenanthroline ferrous perchlorate typically involves the reaction of 5-Methyl-1,10-phenanthroline with ferrous salts in the presence of perchlorate ions. One common method involves dissolving 5-Methyl-1,10-phenanthroline in a suitable solvent, such as methanol, and then adding a ferrous salt, such as ferrous sulfate, followed by the addition of perchloric acid to form the perchlorate complex. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,10-phenanthroline ferrous perchlorate undergoes various chemical reactions, including:
Oxidation: The ferrous ion in the complex can be oxidized to the ferric state.
Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.
Substitution: Ligand substitution reactions can occur, where the 5-Methyl-1,10-phenanthroline ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield ferric complexes, while reduction reactions may produce ferrous complexes with different ligands.
Scientific Research Applications
5-Methyl-1,10-phenanthroline ferrous perchlorate has several scientific research applications, including:
Redox Kinetics and Complex Formation: It is used to study redox reactions and the formation of metal complexes.
Physicochemical Properties in Thin Films: The compound is examined for its magnetic susceptibility and spectroscopic properties in thin films.
Spectrophotometric Analysis: It is utilized in spectrophotometric methods for detecting various ions.
Electrochemical Studies: The electrochemical behavior of the compound is extensively studied.
Mechanism of Action
The mechanism of action of 5-Methyl-1,10-phenanthroline ferrous perchlorate involves its ability to form stable complexes with metal ions. The 5-Methyl-1,10-phenanthroline ligand coordinates with the ferrous ion, creating a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved include the coordination sites on the ferrous ion and the electron transfer pathways in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound without the methyl substitution.
5,6-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups.
5-Chloro-1,10-phenanthroline: A derivative with a chlorine substitution.
Uniqueness
5-Methyl-1,10-phenanthroline ferrous perchlorate is unique due to the presence of the methyl group, which can influence its chemical properties, such as its redox potential and stability. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
iron(2+);5-methyl-1,10-phenanthroline;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H10N2.2ClHO4.Fe/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;2*2-1(3,4)5;/h3*2-8H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKANHHSFAEKSD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30Cl2FeN6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15526-61-1 | |
| Record name | 5-Methyl-1,10-phenanthroline ferrous perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015526611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)








![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)



